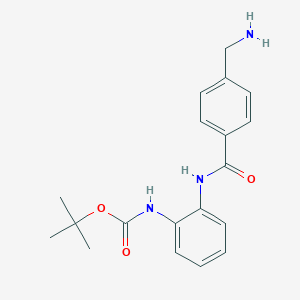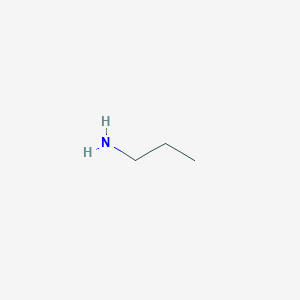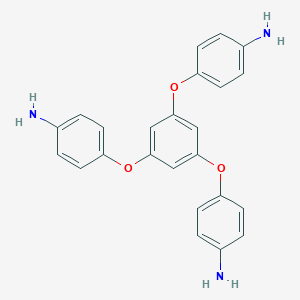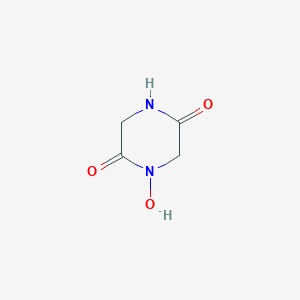
1-Hydroxypiperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxypiperazine-2,5-dione, also known as carbapenem intermediate 2, is a chemical compound that plays a crucial role in the synthesis of carbapenem antibiotics. It is a key intermediate in the production of various carbapenem antibiotics, including meropenem, imipenem, and ertapenem. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 1-Hydroxypiperazine-2,5-dione is not well understood. However, it is believed to act as a beta-lactamase inhibitor. Beta-lactamases are enzymes produced by some bacteria that can break down beta-lactam antibiotics, including penicillins, cephalosporins, and 1-Hydroxypiperazine-2,5-diones. By inhibiting beta-lactamases, 1-Hydroxypiperazine-2,5-dione can enhance the effectiveness of beta-lactam antibiotics.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-Hydroxypiperazine-2,5-dione have not been extensively studied. However, it is known to be a stable compound that is relatively non-toxic. It is also soluble in water and organic solvents, which makes it easy to handle and use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Hydroxypiperazine-2,5-dione in laboratory experiments is its stability and low toxicity. This makes it a safe and reliable compound to work with. However, one of the limitations of using this compound is its high cost. Due to the complex synthesis method, 1-Hydroxypiperazine-2,5-dione is an expensive compound to produce, which can limit its use in some laboratory experiments.
Direcciones Futuras
There are several future directions for the research and development of 1-Hydroxypiperazine-2,5-dione. One area of interest is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the investigation of the mechanism of action of this compound. Understanding how 1-Hydroxypiperazine-2,5-dione works can provide valuable insights into the development of new antibiotics. Additionally, there is potential for the use of 1-Hydroxypiperazine-2,5-dione in other areas of medicine, such as cancer treatment and drug delivery systems. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, 1-Hydroxypiperazine-2,5-dione is a key intermediate in the synthesis of 1-Hydroxypiperazine-2,5-dione antibiotics. It has several scientific research applications and potential future directions. While the synthesis method is complex and expensive, this compound has proven to be a safe and reliable compound to work with in laboratory experiments. Further research is needed to fully understand the mechanism of action of 1-Hydroxypiperazine-2,5-dione and explore its potential applications in medicine.
Métodos De Síntesis
The synthesis of 1-Hydroxypiperazine-2,5-dione involves the reaction of N-benzylpiperazine-2,5-dione with hydroxylamine hydrochloride in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield 1-Hydroxypiperazine-2,5-dione. This method has been optimized over the years to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
1-Hydroxypiperazine-2,5-dione has several scientific research applications, including the synthesis of 1-Hydroxypiperazine-2,5-dione antibiotics. Carbapenems are a class of antibiotics that are used to treat a wide range of bacterial infections. They are highly effective against gram-positive and gram-negative bacteria, including those that are resistant to other antibiotics. 1-Hydroxypiperazine-2,5-dione is a key intermediate in the synthesis of 1-Hydroxypiperazine-2,5-diones and is therefore essential in the production of these antibiotics.
Propiedades
Número CAS |
122556-75-6 |
|---|---|
Nombre del producto |
1-Hydroxypiperazine-2,5-dione |
Fórmula molecular |
C4H6N2O3 |
Peso molecular |
130.1 g/mol |
Nombre IUPAC |
1-hydroxypiperazine-2,5-dione |
InChI |
InChI=1S/C4H6N2O3/c7-3-2-6(9)4(8)1-5-3/h9H,1-2H2,(H,5,7) |
Clave InChI |
ADVNFRJYCXIMSD-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(CC(=O)N1)O |
SMILES canónico |
C1C(=O)N(CC(=O)N1)O |
Sinónimos |
2,5-Piperazinedione,1-hydroxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



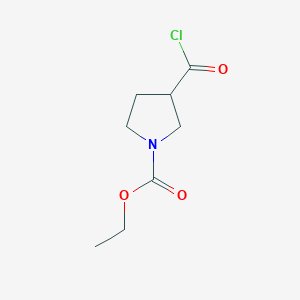
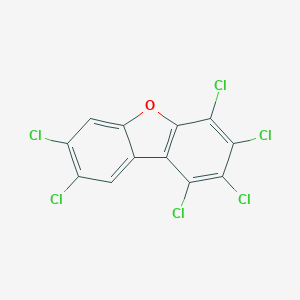
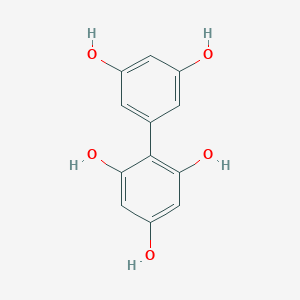
![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)
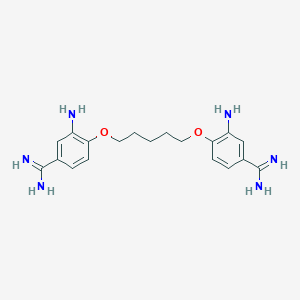
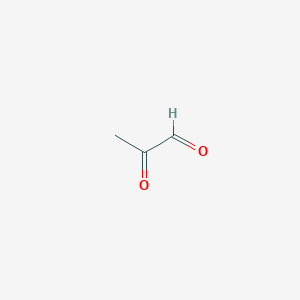
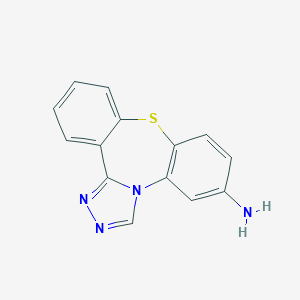
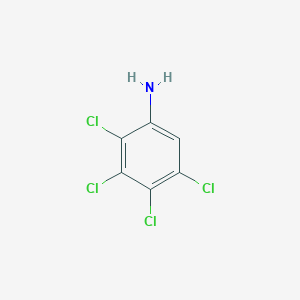
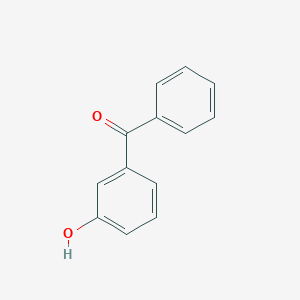
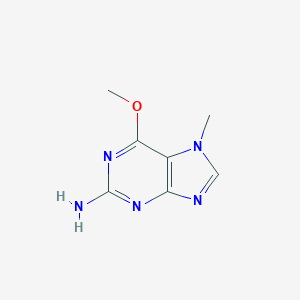
![5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B44154.png)
